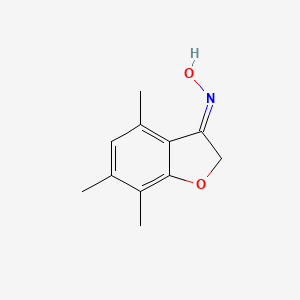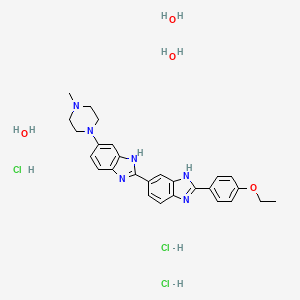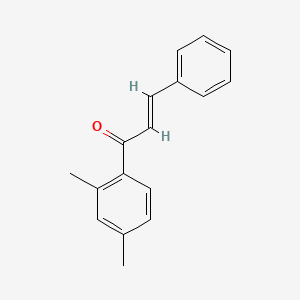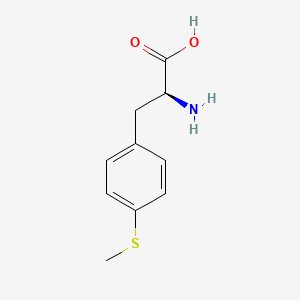
1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-
Vue d'ensemble
Description
“1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-” is a chemical compound with the molecular formula C11H10O5 . It is also known by other names such as “5-(allyloxy)isophthalic acid” and "5-allyloxyisophthalic acid" . This compound is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene .
Molecular Structure Analysis
The molecular structure of “1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-” consists of a benzene ring substituted with two carboxylic acid groups and one propenyloxy group . The exact mass of the molecule is 222.05282342 g/mol .Physical And Chemical Properties Analysis
The compound “1,3-Benzenedicarboxylic acid, 5-(2-propenyloxy)-” has a molecular weight of 222.19 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its relative lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a topological polar surface area of 83.8 Ų .Applications De Recherche Scientifique
Supramolecular Frameworks and Coordination Polymers
- Construction of Supramolecular Assemblies : Research has shown that substituent groups in 1,3-benzenedicarboxylic acid derivatives significantly affect the construction of supramolecular frameworks. Different coordination polymers have been prepared and characterized, demonstrating varied structures and properties (Liu et al., 2010).
- Influence on Coordination Frameworks : Studies have explored the influence of isomeric benzenedicarboxylates on the self-assembly of coordination networks, leading to the formation of different structural types with unique properties (Liu et al., 2012).
- Dimensionality in Frameworks : Systematic studies on benzenedicarboxylates formed by cadmium and zinc have revealed insights into the formation of three-dimensional structures, highlighting the favorability of certain isomeric forms (Thirumurugan & Rao, 2005).
- Photoluminescent Properties : Research has investigated the thermal stability and photoluminescent properties of various coordination polymers formed with benzenedicarboxylic acid derivatives (Li et al., 2015).
Structural Analysis and Properties
- Luminescent Properties of Coordination Polymers : Studies have synthesized and analyzed the luminescent properties of new lanthanide-based coordination polymers using benzenedicarboxylate (Yang et al., 2007).
- Single Crystal to Single Crystal Transition : Investigations into 5-Ethynyl-1,3-benzenedicarboxylic acid revealed a single crystal to single crystal transition with significant structural contraction upon desolvation (Knichal et al., 2014).
Applications in Photocatalysis and Drug Delivery
- Photocatalytic Activity and Energy Storage : The photocatalytic properties of coordination polymers, including their application in energy storage, have been a focus of research, demonstrating their potential in environmental and energy-related applications (Liu et al., 2015).
- Drug Carrier Matrices : Metal–organic frameworks containing benzenedicarboxylates have been studied for their drug loading content and release behavior, highlighting their potential in pharmaceutical applications (Li et al., 2016).
Other Notable Studies
- Synthesis and Characteristics of Coordination Polymers : Research has been conducted on synthesizing coordination polymers with 1,4-benzenedicarboxylate and studying their characteristics (Hong-ping, 2003).
- Luminescent Properties and Structural Analysis : The synthesis and structural analysis of various zinc(II) coordination polymers have been performed, examining their luminescent properties (Dai et al., 2012).
Mécanisme D'action
Target of Action
It is used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis.
Mode of Action
It’s known that the compound plays a role in the construction of supramolecular assemblies . These assemblies are complex entities formed from simpler subunits, which can be individual molecules, held together by non-covalent bonds.
Propriétés
IUPAC Name |
5-prop-2-enoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHCDOSPHJOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349182 | |
| Record name | 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88194-15-4 | |
| Record name | 1,3-benzenedicarboxylic acid, 5-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)


![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)
![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)